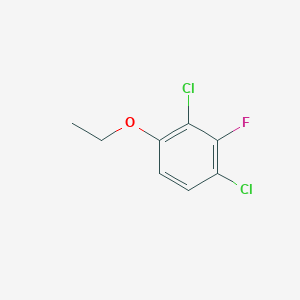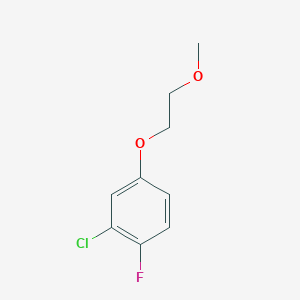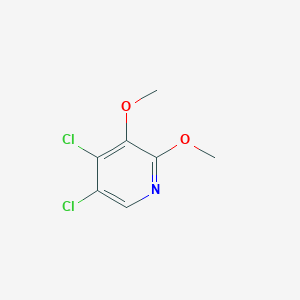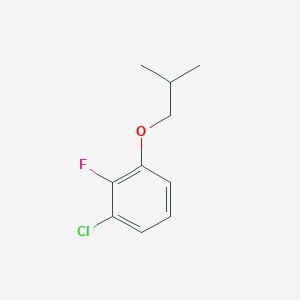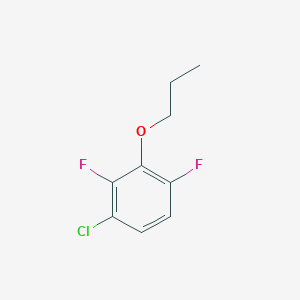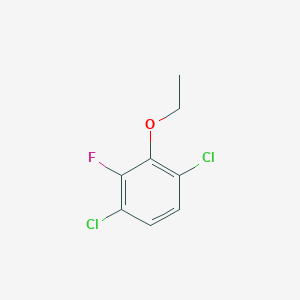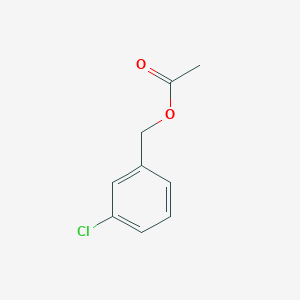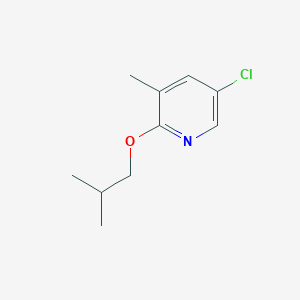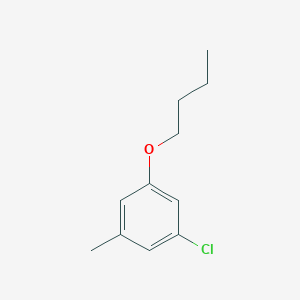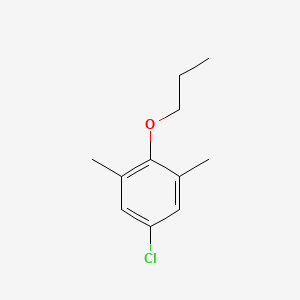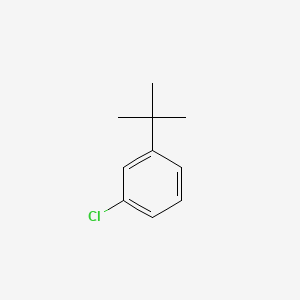
m-Tert-butyl chlorobenzene
Overview
Description
m-Tert-butyl chlorobenzene, also known as 1-chloro-3-tert-butylbenzene, is an organic compound with the molecular formula C10H13Cl. It is a derivative of chlorobenzene where a tert-butyl group is substituted at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Tert-butyl chlorobenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: m-Tert-butyl chlorobenzene primarily undergoes electrophilic aromatic substitution reactions. These include:
Nitration: Reaction with nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitro derivatives.
Sulfonation: Reaction with sulfur trioxide (SO3) or oleum to form sulfonic acids.
Halogenation: Reaction with halogens (e.g., bromine) in the presence of a catalyst to form dihalogenated products.
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4 at temperatures below 50°C.
Sulfonation: SO3 or oleum at temperatures around 80-100°C.
Halogenation: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3) at room temperature.
Major Products:
Nitration: m-Tert-butyl nitrobenzene.
Sulfonation: m-Tert-butylbenzenesulfonic acid.
Halogenation: 1-chloro-3-tert-butyl-4-bromobenzene.
Scientific Research Applications
m-Tert-butyl chlorobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of m-Tert-butyl chlorobenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The tert-butyl group is an electron-donating group, which stabilizes the carbocation intermediate and directs the incoming electrophile to the meta position. This results in the formation of substituted products with high regioselectivity .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks the chlorine substituent, making it less reactive in electrophilic substitution reactions.
Chlorobenzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive towards electrophiles.
p-Tert-butyl chlorobenzene: Has the tert-butyl group at the para position, leading to different reactivity and product distribution.
Uniqueness: m-Tert-butyl chlorobenzene is unique due to the combined effects of the tert-butyl and chlorine substituents. The tert-butyl group provides steric hindrance and electron-donating effects, while the chlorine atom provides electron-withdrawing effects through inductive and resonance interactions. This combination influences the compound’s reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
1-tert-butyl-3-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXNATZCTBFSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192804 | |
| Record name | m-Tert-butyl chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-55-2 | |
| Record name | m-Tert-butyl chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tert-butyl chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


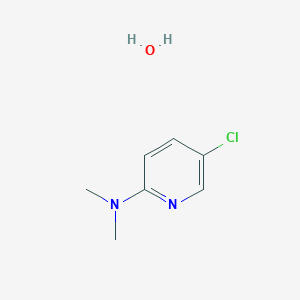
![1-Chloro-3-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8029552.png)

